二盐酸双马普利

概述

描述

Molecular Structure Analysis

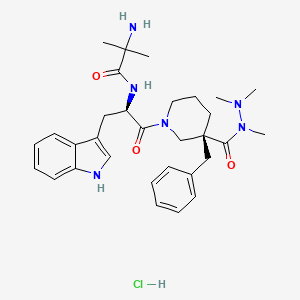

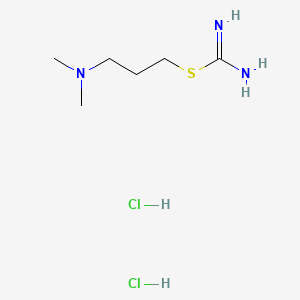

The molecular structure of Dimaprit Dihydrochloride is represented by the InChI stringInChI=1S/C6H15N3S.2ClH/c1-9(2)4-3-5-10-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H . The compound has a molecular weight of 234.19 g/mol . Physical and Chemical Properties Analysis

Dimaprit Dihydrochloride is a white to off-white powder . It is soluble in water, with a solubility of ≥50 mg/mL . The compound has a molecular weight of 234.19 g/mol .科学研究应用

眼表研究:

- 观察到二盐酸双马普利在人眼表上产生血管扩张而无瘙痒。这种作用被H2受体拮抗剂西咪替丁显著阻断,但未被H1受体拮抗剂阻断,表明人眼表存在H2受体 (Abelson & Udell, 1981).

中枢体温调节机制:

- 对大鼠的研究表明,二马普利诱导剂量依赖性低温,部分被西咪替丁和某些三环类抗抑郁药拮抗。这支持组胺H2受体在中枢体温调节机制中发挥作用 (Nowak, Bielkiewicz, & Lebrecht, 1979).

胃酸分泌:

- 研究表明二马普利在刺激各种动物的胃酸分泌方面有效,其活性水平因物种而异。这一特性突出了其作为测量最大酸分泌能力的诊断剂的潜力 (Parsons, Owen, Ganellin, & Durant, 1977).

内毒素休克和肝炎模型:

- 在小鼠内毒素休克和肝炎模型中,二马普利显着抑制血浆肿瘤坏死因子-α的增加,并提高存活率。这表明其在下调TNF-α产生中的作用,表明组胺在TNF-α显着的条件下作为重要的调节剂 (Nakamura et al., 1997).

心血管反应:

- 在麻醉动物中,发现二马普利降低全身动脉血压并引起股动脉血管床的血管扩张。这表明其在研究心血管效应和机制方面的潜在用途 (Flynn, Johnston, & Owen, 1977).

肥大细胞和嗜碱性粒细胞研究:

- 二马普利在涉及不同物种(大鼠、豚鼠和人类)的肥大细胞和嗜碱性粒细胞的研究中的应用提供了对H2受体在介质释放中的作用的见解系统。然而,其在这些研究中作为纯H2激动剂的有效性受到质疑。

抗肿瘤活性:

- 当注射到带有纤维肉瘤的小鼠中时,二马普利显示出肿瘤生长减少和存活率增加。有趣的是,其抗肿瘤活性似乎与H2无关,因为在其他组胺和即兴化合物中未观察到类似的效果 (Fray et al., 1985).

一氧化氮合酶抑制:

- 二马普利的分子结构类似于L-精氨酸,导致发现了其对一氧化氮合酶(NOS)活性的抑制作用。该特性增加了二马普利的药理特性,并且与其H2激动剂活性相关的浓度范围相同 (Paquay et al., 1999).

肌间神经丛神经元上的组胺H2受体:

- 发现二马普利通过肌间神经丛神经元上的H2受体激活介导豚鼠回肠节段和肌间神经丛-纵肌制剂中收缩剂的释放。这表明其在探索组胺与肠神经系统成分相互作用的研究中的效用 (Barker & Ebersole, 1982).

甲状腺刺激激素(TSH)分泌控制:

- 二马普利通过其对H2受体的作用,显示出雄性大鼠血清TSH基础水平剂量相关降低。这表明H2受体在TSH分泌控制中具有潜在的抑制作用,特别是在正中隆起处 (Renzo et al., 2005)

作用机制

Target of Action

Dimaprit Dihydrochloride is a selective histamine H2 receptor agonist . The histamine H2 receptor plays a crucial role in various cardiovascular responses, including vasodilation and cardiac rhythm . It also regulates gastric acid secretion and has a role in the immune system by inhibiting antibody production, T cell proliferation, and cytokine production .

Mode of Action

Dimaprit Dihydrochloride interacts with its primary target, the histamine H2 receptor, to produce its effects. It acts as an agonist , meaning it binds to the receptor and activates it . This activation leads to various changes in the body, depending on the specific role of the histamine H2 receptor in different tissues.

Biochemical Pathways

The activation of the histamine H2 receptor by Dimaprit Dihydrochloride can influence several biochemical pathways. For instance, in the frontoparietal cortex of rats, Dimaprit has been shown to increase the number of somatostatin (SST) receptors, leading to a higher inhibition of adenylyl cyclase (AC) activity . This modulation of the SST receptor/effector system in the brain could potentially influence various neurological functions.

Result of Action

The activation of the histamine H2 receptor by Dimaprit Dihydrochloride can lead to various molecular and cellular effects. For example, it can cause vasodilation and influence cardiac rhythm . In the immune system, it can inhibit antibody production, T cell proliferation, and cytokine production . In the brain, it can modulate the SST receptor/effector system .

安全和危害

Dimaprit Dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

生化分析

Biochemical Properties

Dimaprit dihydrochloride plays a significant role in biochemical reactions by interacting with histamine H2 receptors and nNOS. As a selective H2 receptor agonist, it binds to these receptors and mimics the action of histamine, leading to increased gastric acid secretion . Additionally, dimaprit dihydrochloride inhibits nNOS, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes . This inhibition occurs in a concentration-dependent manner, with an IC50 value of 49 μM .

Cellular Effects

Dimaprit dihydrochloride influences various cellular processes, particularly in immune and gastrointestinal cells. It has been shown to enhance the response of rat spleen cells to the T-cell mitogen Concanavalin A, indicating its role in modulating immune cell function . In gastrointestinal cells, dimaprit dihydrochloride stimulates gastric acid secretion by activating H2 receptors . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histamine receptors and nitric oxide production .

Molecular Mechanism

At the molecular level, dimaprit dihydrochloride exerts its effects primarily through binding interactions with histamine H2 receptors and inhibition of nNOS. By binding to H2 receptors, it activates these receptors and triggers downstream signaling pathways that lead to increased gastric acid secretion . The inhibition of nNOS by dimaprit dihydrochloride reduces the production of nitric oxide, thereby affecting various physiological processes that rely on nitric oxide signaling . This dual action on H2 receptors and nNOS highlights the compound’s versatility in modulating different biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimaprit dihydrochloride can change over time due to its stability and degradation. Studies have shown that dimaprit dihydrochloride is stable when stored at -20°C and protected from light . Over time, the compound may degrade, leading to reduced efficacy in stimulating gastric acid secretion and inhibiting nNOS . Long-term studies in in vitro and in vivo settings have demonstrated that dimaprit dihydrochloride maintains its activity for several months when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of dimaprit dihydrochloride vary with different dosages in animal models. At low doses, it effectively stimulates gastric acid secretion and modulates immune cell function without causing significant adverse effects . Higher doses of dimaprit dihydrochloride can be cytotoxic and lead to adverse effects such as reduced survival and brain necrosis in animal models . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing toxicity.

Metabolic Pathways

Dimaprit dihydrochloride is involved in metabolic pathways related to histamine signaling and nitric oxide production. It interacts with histamine H2 receptors, leading to the activation of downstream signaling pathways that regulate gastric acid secretion and immune responses . Additionally, by inhibiting nNOS, dimaprit dihydrochloride affects the metabolic pathway of nitric oxide production, which plays a crucial role in various physiological processes . These interactions highlight the compound’s involvement in key metabolic pathways.

Transport and Distribution

Within cells and tissues, dimaprit dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to be systemically active following oral administration and does not readily cross the blood-brain barrier . This selective distribution allows dimaprit dihydrochloride to exert its effects primarily in peripheral tissues, such as the gastrointestinal tract and immune cells .

Subcellular Localization

The subcellular localization of dimaprit dihydrochloride is primarily associated with histamine H2 receptors and nNOS. By binding to H2 receptors on the cell surface, it activates these receptors and triggers downstream signaling pathways . Additionally, the inhibition of nNOS by dimaprit dihydrochloride occurs within the cytoplasm, where nNOS is localized . This subcellular localization is crucial for the compound’s ability to modulate specific biochemical pathways and cellular functions.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Dimaprit Dihydrochloride involves the condensation of histamine with 2-(dimethylamino)ethyl chloride followed by reduction with sodium borohydride.", "Starting Materials": [ "Histamine", "2-(Dimethylamino)ethyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate" ], "Reaction": [ "Step 1: Histamine is dissolved in methanol and reacted with hydrochloric acid to form histamine hydrochloride.", "Step 2: 2-(Dimethylamino)ethyl chloride is dissolved in methanol and reacted with sodium hydroxide to form 2-(dimethylamino)ethyl methoxide.", "Step 3: Histamine hydrochloride and 2-(dimethylamino)ethyl methoxide are mixed together and stirred at room temperature for several hours to form Dimaprit.", "Step 4: Sodium borohydride is added to the reaction mixture to reduce the imine group of Dimaprit to form Dimaprit Dihydrochloride.", "Step 5: Ethyl acetate is added to the reaction mixture to extract Dimaprit Dihydrochloride.", "Step 6: The organic layer is separated and washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Dimaprit Dihydrochloride as a white solid." ] } | |

CAS 编号 |

23256-33-9 |

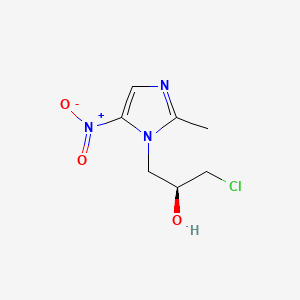

分子式 |

C6H16ClN3S |

分子量 |

197.73 g/mol |

IUPAC 名称 |

3-(dimethylamino)propyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H |

InChI 键 |

XFELLTMDCGRCBW-UHFFFAOYSA-N |

SMILES |

CN(C)CCCSC(=N)N.Cl.Cl |

规范 SMILES |

CN(C)CCCSC(=N)N.Cl |

| 23256-33-9 | |

Pictograms |

Irritant |

相关CAS编号 |

65119-89-3 (Parent) |

同义词 |

Dihydrochloride, Dimaprit Dimaprit Dimaprit Dihydrochloride Dimaprit Maleate (1:1) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。